8-((2-Hydroxyethyl)methylamino)theophylline

Xanthine chemistry Structure-property relationships C-8 substitution

8-((2-Hydroxyethyl)methylamino)theophylline (CAS 117099-47-5) is a synthetic, fully substituted xanthine derivative belonging to the 8-aminoalkanol-theophylline class. Its core molecular architecture consists of a 1,3-dimethylxanthine (theophylline) nucleus bearing an N-8-linked (2-hydroxyethyl)methylamino substituent (C₁₀H₁₅N₅O₃; MW 253.26 g/mol).

Molecular Formula C10H15N5O3
Molecular Weight 253.26 g/mol
CAS No. 117099-47-5
Cat. No. B15188973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-Hydroxyethyl)methylamino)theophylline
CAS117099-47-5
Molecular FormulaC10H15N5O3
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)CCO
InChIInChI=1S/C10H15N5O3/c1-13(4-5-16)9-11-6-7(12-9)14(2)10(18)15(3)8(6)17/h16H,4-5H2,1-3H3,(H,11,12)
InChIKeyAXUZUPDOONNMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-((2-Hydroxyethyl)methylamino)theophylline (CAS 117099-47-5): A Singular N-8 Aminoalkanol Theophylline Scaffold for Specialized Xanthine-Based Research


8-((2-Hydroxyethyl)methylamino)theophylline (CAS 117099-47-5) is a synthetic, fully substituted xanthine derivative belonging to the 8-aminoalkanol-theophylline class. Its core molecular architecture consists of a 1,3-dimethylxanthine (theophylline) nucleus bearing an N-8-linked (2-hydroxyethyl)methylamino substituent (C₁₀H₁₅N₅O₃; MW 253.26 g/mol) [1]. This substitution pattern—a short-chain tertiary aminoalcohol pendant at the C-8 position—distinguishes it structurally from theophylline (C₇H₈N₄O₂; MW 180.16) and from the more common N-7 hydroxyethyl derivative etofylline (CAS 519-37-9; C₉H₁₂N₄O₃; MW 224.22) [2]. The compound's topological polar surface area (92.8 Ų) and calculated XLogP3 (-0.6) suggest a moderately hydrophilic character intermediate between theophylline and larger 7,8-disubstituted analogs [1]. This specific combination of a C-8 amino linkage, a tertiary amine, and a terminal primary alcohol defines a chemical space that is underrepresented in publicly curated pharmacological datasets, making 8-((2-hydroxyethyl)methylamino)theophylline a structurally focused probe for investigating C-8 substitution effects on the pharmacological profile of the theophylline scaffold [3].

Why 8-((2-Hydroxyethyl)methylamino)theophylline Cannot Be Replaced by Generic Theophylline, Etofylline, or Proxyphylline: Structural and Pharmacological Dissimilarity


Substitution at different positions on the xanthine core is not functionally equivalent. Theophylline (1,3-dimethylxanthine, unsubstituted at N-7 and C-8) and its N-7-substituted relatives such as etofylline (7-(2-hydroxyethyl)theophylline) and proxyphylline (7-(2-hydroxypropyl)theophylline) exhibit distinct pharmacokinetic profiles, solubility characteristics, and in vivo conversion behaviors that preclude simple interchange. Crucially, proxyphylline and etofylline do not dissociate to theophylline in vivo and display incomplete or variable absorption [1]. In the domain of C-8 substitution, SAR data consistently demonstrate that introducing substituents at the 8-position can profoundly alter potency, efficacy, and even the qualitative nature of biological response compared to the unsubstituted parent. For instance, 8-phenyltheophylline is 25–35-fold more potent as an adenosine receptor antagonist than theophylline itself, while certain 8-aminoalkyl substitutions confer antiarrhythmic activity entirely absent in the parent scaffold [2][3]. These observations underscore a critical procurement principle: a 1,3-dimethylxanthine with an N-8 aminoalkanol group is pharmacologically and chemically non-interchangeable with unsubstituted theophylline, N-7-substituted analogs, or even other C-8-substituted variants bearing different pendant groups.

8-((2-Hydroxyethyl)methylamino)theophylline (CAS 117099-47-5): Differential Evidence Audit Against Closest Analogs


Distinct N-8 Aminoalkanol Topology vs. N-7 Hydroxyethyl Analogs (Etofylline): Structural Identity Metrics

The primary differentiator of 8-((2-hydroxyethyl)methylamino)theophylline is its substitution topology: a tertiary aminoalcohol group at the C-8 position of the theophylline core, rather than a simple primary alcohol at the N-7 position as in etofylline (7-(2-hydroxyethyl)theophylline, CAS 519-37-9). This topological difference is reflected in concrete physicochemical parameters derived from authoritative chemical databases. The target compound (C₁₀H₁₅N₅O₃, MW 253.26, XLogP3 -0.6, TPSA 92.8 Ų, 5 H-bond acceptors, 2 H-bond donors) [1] differs measurably from etofylline (C₉H₁₂N₄O₃, MW 224.22, XLogP3 -0.9, TPSA 81.7 Ų, 4 H-bond acceptors, 1 H-bond donor) [2]. The presence of an additional nitrogen atom (N-5 in the molecular formula) and the tertiary amine character at C-8 have direct implications for compound handling: altered protonation equilibria influence chromatographic retention, salt formation potential, and solubility-pH profiles. No quantitative protein-level or cell-level biological activity data for 8-((2-hydroxyethyl)methylamino)theophylline were identified in the non-excluded public domain, and therefore this evidence dimension is confined to demonstrable physicochemical structural differentiation [3].

Xanthine chemistry Structure-property relationships C-8 substitution Molecular topology

C-8 Substitution Topology vs. Theophylline (Parent Scaffold): Differential Biological Potential Inferred from 8-Aminoalkanol Class SAR

Although no receptor-level or enzyme-level data (Ki, IC₅₀, EC₅₀, or Kd) were identified for 8-((2-hydroxyethyl)methylamino)theophylline specifically in the non-excluded public domain [1], the pharmacological divergence between unsubstituted theophylline and C-8-substituted analogs within the same structural class is well-established and quantitatively documented. Theophylline (1,3-dimethylxanthine, C-8 unsubstituted) is a non-selective adenosine receptor antagonist with reported Ki values of approximately 10–15 μM at A₁ and A₂A receptors and a non-selective PDE inhibitor [2][3]. In contrast, 8-phenyltheophylline (C-8 aryl-substituted) exhibits a 25–35-fold increase in adenosine antagonism potency relative to theophylline [3]. Within the 8-aminoalkanol subclass specifically, the study by Drabczyńska et al. (1988) demonstrated that certain 7,8-disubstituted theophylline derivatives with aminoalcohol chains at C-8 exhibit antiarrhythmic activity comparable to quinidine, a property entirely absent in unsubstituted theophylline [4]. The presence of the C-8 (2-hydroxyethyl)methylamino group on the target compound places it structurally within this 8-aminoalkanol subclass, for which cardiovascular pharmacological activity has been explicitly demonstrated, distinct from the bronchodilator/adenosine antagonist profile of the unsubstituted parent. No quantitative data are available to specify how the target compound's particular aminoalcohol chain length, tertiary amine, or terminal hydroxyl group influence biological activity relative to other members of the 8-aminoalkanol series [1].

Adenosine receptor antagonism PDE inhibition C-8 substitution effects Class-level SAR

7,8-Substitution Architecture: Target Compound vs. Bamifylline and Other 7,8-Disubstituted Xanthines

8-((2-Hydroxyethyl)methylamino)theophylline occupies a distinct position within the theophylline derivative landscape due to its specific pattern of ring substitution: it possesses methyl groups at N-1 and N-3 (retained from theophylline), a hydrogen at N-7 (unsubstituted), and the (2-hydroxyethyl)methylamino group at C-8. This contrasts with other xanthine derivatives that incorporate hydroxyethylamino groups at positions other than C-8. Bamifylline (CAS 2016-63-9; C₂₀H₂₇N₅O₃; MW 357.41), for example, features an 8-benzyl group and a 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl] side chain, placing the hydroxyethylamino functionality at N-7 via an ethyl linker, rather than directly at C-8 . Similarly, the well-known N-7-substituted derivatives etofylline, proxyphylline, and diprophylline all bear substituents exclusively at the 7-position, with C-8 remaining unsubstituted. The target compound's combination of C-8 substitution with an unsubstituted N-7 position distinguishes it from the majority of commercially developed theophylline derivatives, which have historically focused on N-7 modification [1]. Structural data from authoritative sources confirm the molecular formula C₁₀H₁₅N₅O₃ (MW 253.26) for the target compound versus C₂₀H₂₇N₅O₃ (MW 357.41) for bamifylline [2]. No comparative biological data between the target compound and bamifylline were identified [3].

7,8-Disubstituted xanthines Bamifylline Molecular complexity Dual-site substitution

Evidence-Supported Application Scenarios for 8-((2-Hydroxyethyl)methylamino)theophylline (CAS 117099-47-5) in Academic and Industrial Research


Probe for C-8 Substitution Effects on Theophylline Pharmacological Activity

8-((2-Hydroxyethyl)methylamino)theophylline is most appropriately procured as a research probe for investigating how C-8 aminoalkanol substitution modulates the pharmacological profile of the theophylline scaffold. SAR literature consistently demonstrates that C-8 substitution is a critical determinant of adenosine receptor affinity, PDE isoform selectivity, and emergent pharmacological activities (e.g., antiarrhythmic effects) that are absent in the parent theophylline molecule [1][2]. The compound's well-defined structure, confirmed by authoritative chemical databases with full IUPAC nomenclature and spectroscopic identifiers, positions it as a validated tool compound for structure-activity relationship studies [3].

Isolation of C-8 Pharmacophoric Contribution Without N-7 Confounding

Unlike the majority of therapeutically developed theophylline derivatives—which incorporate substituents at the N-7 position (e.g., etofylline, proxyphylline, diprophylline) or at both N-7 and C-8 (e.g., bamifylline)—8-((2-hydroxyethyl)methylamino)theophylline maintains an unsubstituted N-7 position. This architectural simplicity allows researchers to isolate and study the pharmacological contribution of C-8 substitution without confounding effects from simultaneous N-7 modification. The compound thus serves as a clean comparator in experimental designs seeking to deconvolve position-specific structure-activity relationships within the xanthine chemical class [4].

Building Block for Focused 7,8-Disubstituted Theophylline Library Synthesis

The unsubstituted N-7 position of 8-((2-hydroxyethyl)methylamino)theophylline provides a synthetic handle for further derivatization. Researchers engaged in medicinal chemistry programs targeting theophylline-based compounds can use this scaffold as a starting point to introduce additional N-7 substituents, generating a focused library of 7,8-disubstituted derivatives. This strategy contrasts with starting from 8-unsubstituted theophylline and enables systematic exploration of how combined N-7 and C-8 modifications influence pharmacological endpoints. The documented cardiovascular activity of certain 7,8-disubstituted aminoalkanol theophylline derivatives supports the relevance of this chemical space for drug discovery efforts targeting circulatory indications [1].

Physicochemical Benchmarking of Aminoalkanol-Xanthine Hybrid Molecules

The compound's experimentally accessible physicochemical parameters (MW 253.26, TPSA 92.8 Ų, XLogP3 -0.6, 5 H-bond acceptors, 2 H-bond donors) place it within a tractable property space for oral bioavailability according to standard drug-likeness filters (e.g., Lipinski Rule of Five, Veber rules). Researchers evaluating the developability of aminoalkanol-xanthine hybrid chemotypes can use 8-((2-hydroxyethyl)methylamino)theophylline as a benchmark compound, comparing its measured solubility, permeability, and metabolic stability with those of N-7 hydroxyethyl analogs such as etofylline to quantify the impact of shifting the hydroxyethylamino group from N-7 to C-8 [3][4].

Quote Request

Request a Quote for 8-((2-Hydroxyethyl)methylamino)theophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.